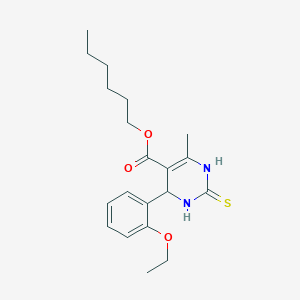

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a hexyl ester group at position 5, a 2-ethoxyphenyl substituent at position 4, and a thioxo (C=S) group at position 2. This structural framework is associated with diverse biological activities, including antitumoral, antioxidant, and enzyme inhibitory properties, depending on substituent variations.

Properties

IUPAC Name |

hexyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-4-6-7-10-13-25-19(23)17-14(3)21-20(26)22-18(17)15-11-8-9-12-16(15)24-5-2/h8-9,11-12,18H,4-7,10,13H2,1-3H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOIFDCIFXLEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:

Formation of the Tetrahydropyrimidine Core: This involves the cyclization of a suitable precursor, such as a β-ketoester, with guanidine or its derivatives.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where a suitable halogenated precursor reacts with 2-ethoxyphenol.

Methylation and Thioxo Group Addition: Methylation can be achieved using methylating agents like methyl iodide, while the thioxo group can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

Medicine: Potential medicinal applications include the development of new drugs with therapeutic properties.

Industry: The compound's unique properties may be exploited in various industrial processes, such as material science and chemical manufacturing.

Mechanism of Action

The mechanism by which Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in three key regions: (1) ester group (alkyl chain length), (2) substituents on the aryl ring at position 4, and (3) substitution of the thioxo (C=S) group with oxo (C=O). Below is a systematic comparison based on synthesis, physical properties, and biological activities.

Structural Variations and Physical Properties

Key Observations:

- Ester Group Influence : Longer alkyl chains (e.g., octadec-9-enyl in ) result in lower melting points or oily consistency, suggesting increased flexibility and reduced crystallinity compared to ethyl esters. Hexyl esters likely exhibit intermediate lipophilicity between ethyl and octadec-9-enyl derivatives.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br at position 2 of phenyl) correlate with higher melting points (e.g., 220–222°C for 2-chloro vs. 202–204°C for 2-bromo ). Ethoxy groups (electron-donating) may lower melting points but improve solubility.

- Thioxo vs.

Biological Activity

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound with the CAS number 295344-02-4, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrimidine core with various substituents that influence its biological activity. The molecular formula is , and it features a thioxo group that is crucial for its pharmacological effects.

| Property | Value |

|---|---|

| IUPAC Name | Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Molecular Formula | |

| Melting Point | Not specified |

Antitumor Properties

Research indicates that compounds similar to Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antitumor activity. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit mitotic kinesis by targeting the Eg5 motor protein, which is essential for cell division. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Antibacterial and Antiviral Effects

The compound also displays antibacterial and antiviral properties. Studies have demonstrated that similar thioxo-tetrahydropyrimidines can effectively inhibit the growth of various bacterial strains and viral infections. The mechanism often involves disruption of cellular processes or interference with pathogen replication .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential in reducing inflammation. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or inflammatory responses.

- Receptor Modulation : It can bind to various receptors within cells, altering signaling pathways that lead to cell growth or apoptosis.

- Cell Cycle Interference : By inhibiting proteins like Eg5, the compound disrupts normal cell cycle progression, leading to cell death in rapidly dividing cancer cells.

Case Study 1: Antitumor Activity Assessment

In a study examining the antitumor effects of tetrahydropyrimidine derivatives on human cancer cell lines, Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated an IC50 value indicative of potent cytotoxicity against breast cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds showed that Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. This finding underscores its potential as a novel therapeutic agent in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.